molecular formula C15H18N2O4 B2356255 Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate CAS No. 1207012-73-4

Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate

Cat. No.: B2356255
CAS No.: 1207012-73-4
M. Wt: 290.319
InChI Key: IGSMCBCIFPHDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for this compound could involve further exploration of its pharmaceutical and biological activities . Given the interesting activities of the 4-hydroxy-2-quinolones class, this compound could be valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure with similar biological activities.

    Quinoline N-oxide: An oxidized form with different reactivity.

    1,2,3,4-Tetrahydroquinoline: A reduced form with distinct chemical properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-12-7-6-11-5-4-8-17(10(2)18)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSMCBCIFPHDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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